Diethyl (4-iodobenzoyl)phosphonate

Übersicht

Beschreibung

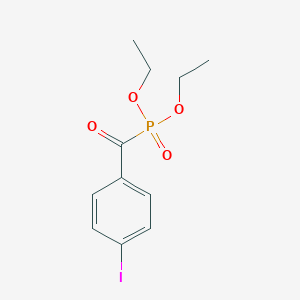

Diethyl (4-iodobenzoyl)phosphonate is an organophosphorus compound with the molecular formula C11H16IO3P It is a derivative of phosphonic acid and contains an iodine atom attached to a benzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (4-iodobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Another method involves the palladium-catalyzed cross-coupling of diethyl phosphite with aryl iodides. This reaction can be carried out using a palladium catalyst such as Pd(PPh3)4 and a base like potassium carbonate. The reaction is often performed under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and reaction time, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (4-iodobenzoyl)phosphonate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to yield phosphine derivatives.

Coupling Reactions: It can participate in cross-coupling reactions with aryl or vinyl halides to form new carbon-phosphorus bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the iodine atom.

Oxidation and Reduction: Phosphonic acid derivatives or phosphine derivatives.

Coupling Reactions: New compounds with carbon-phosphorus bonds, expanding the molecular diversity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

Diethyl (4-iodobenzoyl)phosphonate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the creation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo substitution reactions where the iodine atom can be replaced by other nucleophiles, leading to diverse derivatives that are valuable in synthetic chemistry.

Synthetic Routes

Common methods for synthesizing this compound include:

- Reaction with Aryl Iodides : Utilizing palladium-catalyzed cross-coupling reactions with diethyl phosphite and aryl iodides under microwave irradiation enhances reaction rates and yields.

- Horner-Wadsworth-Emmons Reaction : This method is employed to generate alkenes from phosphonate esters, showcasing the compound's utility in synthesizing olefins .

Medicinal Chemistry

Pharmaceutical Applications

The compound is studied for its potential biological activities, particularly as a precursor in the development of enzyme inhibitors and other therapeutic agents. Its phosphonate group allows it to interact with biological targets, making it a candidate for drug development focused on conditions like cancer and cardiovascular diseases .

Case Studies

- Calcium Channel Antagonists : Research has explored the use of this compound derivatives in synthesizing calcium channel antagonists, which are crucial in treating hypertension and other cardiovascular conditions .

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes by binding to their active sites, demonstrating its relevance in biochemical research.

Material Science

Development of New Materials

this compound is utilized in material science for developing new materials with unique properties. Its derivatives can act as corrosion inhibitors and contribute to creating advanced coatings that enhance material durability .

Biological Research

Investigating Biological Activities

The interactions of this compound with biomolecules are under investigation to understand its potential effects on cellular processes. Studies focus on its reactivity with nucleophiles within biological systems, which may lead to modifications of essential biomolecules such as proteins and nucleic acids .

Wirkmechanismus

The mechanism of action of diethyl (4-iodobenzoyl)phosphonate involves its interaction with molecular targets through its phosphonate group. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also form covalent bonds with nucleophiles in biological systems, leading to the modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl (4-methylbenzoyl)phosphonate: Similar structure but with a methyl group instead of an iodine atom.

Diethyl (4-chlorobenzoyl)phosphonate: Contains a chlorine atom instead of iodine.

Diethyl (4-fluorobenzoyl)phosphonate: Contains a fluorine atom instead of iodine.

Uniqueness

Diethyl (4-iodobenzoyl)phosphonate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific reactions, such as halogen exchange and cross-coupling, making this compound valuable in synthetic chemistry .

Biologische Aktivität

Diethyl (4-iodobenzoyl)phosphonate is an organophosphorus compound with significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Overview

- Molecular Formula : C₁₁H₁₆IO₃P

- Molecular Weight : 354.12 g/mol

- CAS Number : 173443-43-1

- Purity : ≥98% (GC)

This compound is synthesized primarily through the reaction of diethyl phosphite with 4-iodobenzoyl chloride, often utilizing a base such as triethylamine to facilitate the reaction under mild conditions .

The biological activity of this compound is largely attributed to its phosphonate group, which enables it to interact with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. Additionally, it can form covalent bonds with nucleophiles in biological systems, leading to modifications of biomolecules .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes. For instance, it has been studied for its potential to inhibit serine hydrolases, which play critical roles in various biochemical pathways. The presence of the iodine atom enhances its reactivity and selectivity towards these enzyme targets .

Cellular Effects

In cellular studies, this compound has shown promise in modulating cellular processes. It can influence signaling pathways that regulate cell growth and apoptosis, making it a candidate for further investigation in cancer research .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition suggests potential applications in developing treatments for neurodegenerative diseases where cholinergic signaling is disrupted.

- Cellular Impact Assessment :

- Synthetic Applications :

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Diethyl (4-methylbenzoyl)phosphonate | Methyl group instead of iodine | Moderate enzyme inhibition |

| Diethyl (4-chlorobenzoyl)phosphonate | Chlorine atom present | Lower reactivity compared to iodine |

| Diethyl (4-fluorobenzoyl)phosphonate | Fluorine atom present | Potential for different biological interactions |

This compound stands out due to the presence of the iodine atom, which imparts unique reactivity that can be exploited in synthetic applications and biological studies .

Eigenschaften

IUPAC Name |

diethoxyphosphoryl-(4-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IO4P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYWSHOXFRUBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(=O)C1=CC=C(C=C1)I)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646849 | |

| Record name | Diethyl (4-iodobenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156017-40-2 | |

| Record name | Diethyl (4-iodobenzoyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.